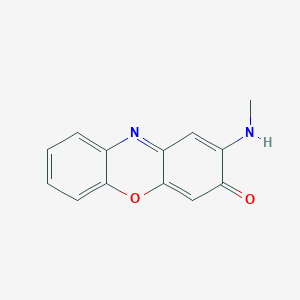

2-(Methylamino)-3H-phenoxazin-3-one

Description

Historical Context and Discovery of Phenoxazinone Chromophores

Phenoxazinones are characterized by their distinctive three-ring structure. This core structure is the foundation of their unique chemical and physical properties. bohrium.com The chromophore of phenoxazinone is responsible for its color and has been a subject of study for its role in various biological activities. nih.govresearchgate.net

The synthesis of the phenoxazinone chromophore is a complex process. nih.govresearchgate.net For instance, the enzyme phenoxazinone synthase, a copper-containing oxidase, plays a crucial role in catalyzing the coupling of 2-aminophenols to form the 2-aminophenoxazinone chromophore. bohrium.comnih.govresearchgate.net This reaction is the final step in the biosynthesis of the well-known anticancer agent actinomycin (B1170597). bohrium.comnih.govresearchgate.net The mechanism involves a six-electron oxidation, and researchers have used various substituted 2-aminophenols to study the intermediate stages of this reaction. bohrium.comnih.govresearchgate.net

These studies have revealed that the formation of 2-aminophenoxazinone proceeds through a quinone imine intermediate that is then trapped by a second molecule of 2-aminophenol (B121084). nih.govresearchgate.net Subsequent oxidation and another conjugate addition lead to the final product. nih.govresearchgate.net Interestingly, it's proposed that this seemingly complex mechanism is, in fact, ingeniously simple, involving a sequence of three consecutive two-electron aminophenol oxidations. nih.govresearchgate.net

Significance within Phenoxazinone and Phenoxazinium Chemical Class

The broader class of phenoxazines has sparked considerable interest due to their wide-ranging applications in materials science, including organic light-emitting diodes and dye-sensitized solar cells. bohrium.com 3H-Phenoxazin-3-one and its derivatives are found in nature, particularly in microorganisms and fungi, and form the core structure of many important drugs with a variety of activities. beilstein-journals.org

The related compound, 2-amino-3H-phenoxazin-3-one (APO), has been isolated from the edible mushroom Agaricus bisporus. nih.govnih.gov Research has shown that APO possesses potent anti-inflammatory and immunomodulatory properties. nih.gov It has been observed to inhibit the production of nitric oxide and prostaglandin (B15479496) E2, both of which are involved in chronic inflammatory diseases. nih.gov Furthermore, APO can influence the immune response by promoting the polarization of T-helper cells towards an anti-inflammatory phenotype. nih.gov

In the context of soil chemistry, 2-benzoxazolinone (B145934) (BOA), a natural defense chemical produced by some cereals, can be biotransformed into 2-amino-(3H)-phenoxazin-3-one (APO) and 2-acetylamino-(3H)-phenoxazin-3-one (AAPO). researchgate.net The degradation rates of these compounds in soil are dependent on their concentration. researchgate.net

Overview of Current Research Trajectories for 2-(Methylamino)-3H-phenoxazin-3-one

Current research continues to explore the synthesis and potential applications of phenoxazinone derivatives. For instance, a convenient method for synthesizing 2-(arylamino)-3H-phenoxazin-3-ones has been developed, which involves the nucleophilic substitution reaction between a sterically crowded 3H-phenoxazin-3-one and various arylamines. beilstein-journals.org This method allows for the creation of a series of these compounds, which have been characterized using various spectroscopic and electrochemical techniques. beilstein-journals.org

The synthesis of novel heterocyclic derivatives of 3H-phenoxazin-3-one and related structures continues to be an active area of research. journalijar.com Scientists are also investigating the use of 1,2-difluoro-4,5-dinitrobenzene (B1590526) as a building block for creating new phenoxazine (B87303) derivatives. acs.org

Furthermore, the biological activities of phenoxazinones remain a key focus. For example, 2-amino-3H-phenoxazin-3-one (APO) has been studied for its inhibitory effects on melanogenesis, the process of melanin (B1238610) production. nih.govresearchgate.net These studies suggest that APO could be a promising agent for use in cosmetics and therapeutics related to hyperpigmentation. nih.gov

Structure

3D Structure

Properties

CAS No. |

41688-04-4 |

|---|---|

Molecular Formula |

C13H10N2O2 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2-(methylamino)phenoxazin-3-one |

InChI |

InChI=1S/C13H10N2O2/c1-14-9-6-10-13(7-11(9)16)17-12-5-3-2-4-8(12)15-10/h2-7,14H,1H3 |

InChI Key |

HHUKQSWBHMNHNX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=NC3=CC=CC=C3OC2=CC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylamino 3h Phenoxazin 3 One and Its Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis harnesses the high selectivity and efficiency of enzymes to perform key chemical transformations. This approach is particularly valuable for complex molecules like phenoxazinones, offering mild reaction conditions and high yields.

Laccase-Mediated Bio-oxidation Pathways for Phenoxazinone Formation

Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are a class of multi-copper containing oxidases that have shown significant promise in the synthesis of phenoxazinone derivatives. nih.govnih.gov These enzymes catalyze the oxidation of a wide range of phenolic and aminophenolic substrates using molecular oxygen as the oxidant, producing water as the only byproduct, which aligns with the principles of green chemistry. nih.govacs.org The laccase-mediated synthesis of phenoxazinones typically involves the oxidative coupling of substituted o-aminophenols. researchgate.netresearchgate.net The reaction proceeds through the formation of radical intermediates which then undergo dimerization and subsequent cyclization to form the phenoxazinone core. nih.gov

The choice of laccase and substrate is crucial for the successful synthesis of specific phenoxazinone analogues. For instance, laccases from fungi such as Pycnoporus cinnabarinus and Cerrena unicolor have been successfully employed in these transformations. nih.govresearchgate.net The enzymatic process allows for the synthesis of various substituted phenoxazinones by using appropriately substituted o-aminophenol precursors. nih.gov This method has been shown to be more efficient than traditional chemical oxidation methods, such as those using silver oxide. nih.gov

One notable example is the laccase-mediated synthesis of cinnabarinic acid from 3-hydroxyanthranilic acid. nih.gov This reaction mimics the natural biosynthetic pathway of phenoxazinones. The process can be optimized by controlling parameters such as pH, enzyme activity, and substrate concentration to achieve high yields, often approaching 100%. nih.gov

Enzymatic Reaction Kinetics and Substrate Specificity in Phenoxazinone Biosynthesis

The efficiency of phenoxazinone biosynthesis is governed by the kinetic parameters of the enzymes involved and their specificity towards different substrates. Phenoxazinone synthase, a copper-containing oxidase, is the natural enzyme responsible for the final step in the biosynthesis of actinomycin (B1170597), which involves the formation of a phenoxazinone chromophore from 2-aminophenol (B121084) precursors. nih.govresearchgate.net The mechanism involves a complex 6-electron oxidation. nih.govresearchgate.net

The substrate specificity of these enzymes is a key factor. Studies with various substituted 2-aminophenols have shown that the reaction can be blocked at different intermediate stages, providing insight into the reaction mechanism. nih.govresearchgate.net For example, using 5-methyl-2-aminophenol as a substrate leads to the formation of a dihydro-2-aminophenoxazinone, indicating the role of substituents in directing the reaction pathway. nih.govresearchgate.net

Laccases also exhibit a broad substrate range, but their efficiency varies depending on the specific enzyme and substrate. nih.govijcmas.com The redox potential difference between the enzyme and the substrate is a critical factor; laccases can typically only oxidize substrates with a redox potential lower than their own. nih.gov This explains why ortho- and para-dihydroxylated aromatic compounds are generally good substrates. nih.gov Kinetic studies of laccases from different sources, such as Trametes versicolor and CotA laccase, have been conducted to determine their kinetic constants (K_m and k_cat) for various aromatic amines, which is essential for optimizing the synthesis of phenoxazinone dyes. rsc.org The catalytic efficiency (k_cat/K_m) of these enzymes can be very high, demonstrating their potential for industrial applications. rsc.org For example, a copper(II) complex mimicking phenoxazinone synthase activity exhibited a K_cat/K_m value of 13.15 × 10^6. rsc.org

Kinetic Parameters of Enzymes in Phenoxazinone Synthesis

| Enzyme/Catalyst | Substrate | K_m (µM) | k_cat (h⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Copper(II) complex 76 | o-aminophenol (OAP) | - | - | 3.65 x 10⁶ | rsc.org |

| Copper complex 62 | o-aminophenol (OAP) | - | 6.2 x 10⁶ | - | rsc.org |

| L95-1 Laccase | Syringaldazine (SYR) | 3.7 | - | - | lmaleidykla.lt |

| Cobalt Complex 1 | o-aminophenol (OAPH) | - | 1.2 | - | rsc.org |

| Cobalt Complex 2 | o-aminophenol (OAPH) | - | 11.5 | - | rsc.org |

| Cobalt Complex 3 | o-aminophenol (OAPH) | - | 2.7 | - | rsc.org |

Modern Catalytic Synthesis Strategies

Recent advances in catalysis have led to the development of novel methods for phenoxazinone synthesis that offer improved efficiency, selectivity, and sustainability compared to traditional approaches.

Photocatalytic Approaches for Phenoxazinone Synthesis

Photocatalysis has emerged as a powerful and environmentally friendly tool for organic synthesis. Visible-light-mediated photocatalysis, in particular, offers a sustainable approach to phenoxazinone synthesis. One such method employs Eosin (B541160) Y as a metal-free photoredox catalyst for the synthesis of phenoxazinone derivatives from ortho-substituted aromatic amines in an aqueous medium at room temperature. researchgate.netfigshare.comacs.org This process is efficient, economical, and can produce yields of ≥80%. researchgate.netfigshare.comacs.org The reaction is initiated by the irradiation of the reaction mixture with blue LEDs, which leads to the formation of a highly reactive o-quinone-imine intermediate. researchgate.net

Another innovative photocatalytic approach utilizes LaFeO₃ nanospheres as a nanozyme for the conversion of o-aminophenol (OAP) to 2-aminophenoxazine-3-one (APX). nih.gov These nanospheres, synthesized via a sol-gel autocombustion method, exhibit excellent photocatalytic activity under ambient temperature, mimicking the function of phenoxazinone synthase. nih.gov The reaction proceeds via an oxidative coupling mechanism and is significantly enhanced in the presence of molecular oxygen. nih.gov This method not only provides a pathway for the synthesis of valuable phenoxazinone compounds but also has potential applications in the treatment of industrial wastewater containing toxic phenolic derivatives. nih.gov

Photocatalytic Synthesis of Phenoxazinones

| Catalyst | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Eosin Y | ortho-substituted aromatic amines | Water, Room Temperature, Blue LEDs | ≥80% | researchgate.netfigshare.comacs.org |

| LaFeO₃ nanospheres | o-aminophenol (OAP) | Ethanol (B145695)/water or Acetonitrile/water, Ambient Temperature | High (Rate constant up to 0.92 min⁻¹) | nih.gov |

Electrocatalytic Methodologies for Phenoxazinone Formation

Electrocatalysis offers a clean and efficient alternative for driving chemical reactions. While direct electrocatalytic synthesis of 2-(methylamino)-3H-phenoxazin-3-one is not extensively documented, the principles of electro-oxidative coupling can be applied. Electrocatalytic methods often rely on the generation of reactive intermediates at an electrode surface. For phenoxazinone synthesis, this would likely involve the electrochemical oxidation of aminophenol precursors to form radical cations or quinone-imine species, which then undergo coupling reactions.

The development of efficient electrocatalysts is crucial for this approach. Multi-doped carbon-based nanocatalysts, for example, have shown excellent activity in other electrochemical processes like the two-electron oxygen reduction reaction to produce hydrogen peroxide. rsc.org Similar catalyst design principles, focusing on creating active sites on the catalyst surface, could be adapted for the selective oxidative coupling of aminophenols to form phenoxazinones. The key would be to control the electrode potential to favor the desired oxidation and coupling steps while minimizing side reactions.

Transition Metal-Catalyzed Oxidative Coupling Reactions in Phenoxazinone Derivatization

Transition metal complexes are highly effective catalysts for a variety of organic transformations, including the synthesis of phenoxazinone derivatives. researchgate.net Metals such as copper, cobalt, iron, and rhodium have been successfully employed to catalyze the oxidative coupling of aminophenols. rsc.orgresearchgate.netrsc.org These reactions often proceed through a cascade mechanism, offering an atom-economical route to the desired products. rsc.orgresearchgate.net

Copper complexes, in particular, have been extensively studied as mimics of phenoxazinone synthase. rsc.org The catalytic activity of these complexes is influenced by the nature of the ligands and the coordination geometry around the metal center. For example, mononuclear copper(II) complexes with Schiff base ligands have demonstrated high catalytic efficiency in the aerobic oxidation of o-aminophenol to 2-aminophenoxazin-3-one. rsc.org Similarly, cobalt(III) complexes have also been shown to catalyze this transformation. rsc.orgrsc.org

Rhodium(III)-catalyzed C-H activation has also been utilized for the cross-coupling of benzoxazinones with unactivated styrenes, leading to the formation of various vinylarene scaffolds. rsc.org This methodology showcases the versatility of transition metal catalysis in the derivatization of the core phenoxazinone structure, allowing for the introduction of diverse functional groups. rsc.org

Transition Metal-Catalyzed Synthesis of Phenoxazinones

| Metal Catalyst | Ligand Type | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Copper(II) | Tridentate Schiff Base | o-aminophenol | High catalytic efficiency (K_cat/K_M = 13.15 × 10⁶) | rsc.org |

| Cobalt(III) | Schiff Base | o-aminophenol | Turnover numbers up to 11.5 h⁻¹ | rsc.org |

| Rhodium(III) | - | Benzoxazinones and Styrenes | C-H cross-coupling for derivatization | rsc.org |

| Copper(II) | Symmetrical Azine Ligands | Aminophenol | High catalytic performance with L1 ligand and CuCl₂ | |

| Copper(II) | 2-benzylaminoethanol | o-aminophenol | Maximum reaction rates up to 4.0 × 10⁻⁷ M s⁻¹ | rsc.org |

Green Chemistry Principles and Sustainable Synthesis of Phenoxazinones

The development of environmentally benign and sustainable methods for synthesizing phenoxazinones has become a critical area of research. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Laccases, a class of multi-copper oxidases, have been identified as effective biocatalysts for the synthesis of phenoxazinone and phenazine (B1670421) dyes. rsc.org These enzymes facilitate the dimerization of various ortho- and meta,para-disubstituted aromatic amines, offering a green alternative to traditional chemical oxidation methods. rsc.org The use of laccase from Trametes versicolor exemplifies this enzymatic approach, which operates under mild conditions and utilizes renewable resources. rsc.org

Another sustainable strategy involves the use of gallic acid, a natural and low-toxicity organocatalyst. rsc.org This method facilitates the aerobic oxidative cross-cyclocondensation of equimolar amounts of 2-aminophenols and 2-hydroxylphenols in water at room temperature. rsc.org This process provides a straightforward and versatile route to various 2-hydroxy-phenoxazin-3-ones with moderate to high yields. rsc.org The use of water as a solvent and the renewable nature of the catalyst underscore the green credentials of this synthetic pathway. rsc.org

Furthermore, nanocatalysts, such as those created by anchoring a Ni(II) complex onto a functionalized mesoporous SBA-15 surface, have been developed for the synthesis of aminophenoxazinone derivatives. researchgate.net These nanocatalysts offer an efficient, environmentally friendly, and sustainable method for the oxidative coupling of o-aminophenols. researchgate.net

| Catalyst System | Substrates | Product Type | Key Green Features |

| Laccase (e.g., from Trametes versicolor) | Substituted aromatic amines and phenols | Phenazine and phenoxazinone dyes | Enzymatic, renewable catalyst, mild conditions. rsc.org |

| Gallic acid / Mn(OAc)₂ | Aminophenols | 2-Amino-phenoxazin-3-one compounds | Renewable organocatalyst, room temperature, water as solvent. researchgate.net |

| Gallic acid | 2-Aminophenols and 2-hydroxylphenols | 2-Hydroxy-phenoxazin-3-ones | Renewable organocatalyst, room temperature, water as solvent. rsc.org |

| Ni(II)-Complex on SBA-15 (SANI nanocatalyst) | o-Aminophenols (e.g., CAP, OAP, MAP) | Aminophenoxazinone derivatives | Heterogeneous nanocatalyst, efficient, eco-friendly. researchgate.net |

Directed Chemical Synthesis of this compound Derivatives

The targeted synthesis of this compound and its derivatives relies on a toolkit of precise chemical reactions that allow for the construction and functionalization of the core phenoxazinone scaffold.

Oxidative Dimerization Reactions in Phenoxazinone Synthesis

Oxidative dimerization of aminophenols is a fundamental and widely employed strategy for constructing the phenoxazinone core. This reaction mimics the biosynthetic pathway catalyzed by the enzyme phenoxazinone synthase. nih.gov This copper-containing oxidase facilitates the coupling of 2-aminophenols to form the 2-aminophenoxazinone chromophore. nih.gov The mechanism involves a complex six-electron oxidation process. nih.gov

Biomimetic approaches have been developed to replicate this natural process. For instance, copper(II) complexes have been shown to efficiently catalyze the aerobic oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. researchgate.netx-mol.com These reactions often proceed through the formation of an iminobenzosemiquinone radical, which is a key driving force for the oxidative coupling. researchgate.net A plausible mechanism involves the formation of a catalyst-substrate adduct. researchgate.netx-mol.com

In addition to copper-based systems, a cooperative catalytic system of gallic acid and Fe₂(SO₄)₃ has been utilized for the aerobic oxidative coupling of various thiols with catechol derivatives, which proceeds via in-situ generated ortho-benzoquinones. researchgate.net This highlights the versatility of oxidative coupling methods in generating precursors for more complex heterocyclic structures.

Nucleophilic Substitution Reactions for Phenoxazinone Scaffold Functionalization

Nucleophilic substitution reactions provide a powerful tool for the functionalization of the phenoxazinone scaffold, allowing for the introduction of a wide range of substituents. A notable example involves the reaction of 2-aminophenol or its N-methylated analogue with 1,2-difluoro-4,5-dinitrobenzene (B1590526). researchgate.netacs.org In this reaction, one of the nitro groups, which is conjugated to the aryl ether, can be displaced by various nucleophiles such as butylamine, potassium ethoxide, and potassium hydroxide. researchgate.netacs.org

The synthesis of 2-(arylamino)-3H-phenoxazin-3-ones can be achieved through the nucleophilic substitution reaction between a sterically crowded 3H-phenoxazin-3-one and various arylamines. nih.govresearchgate.net This reaction is typically performed by heating the melted reactants at high temperatures (220–250 °C) for a short duration. nih.govresearchgate.net The interaction of arylamines with 5-hydroxy and 5-acetoxy derivatives of 3H-phenoxazin-3-one under aerobic conditions in refluxing acidified ethanol solutions also yields 2-monosubstituted derivatives. nih.gov

| Reactants | Nucleophile/Conditions | Product |

| 2,3-Dinitro-10-methylphenoxazine | BuNH₂, KOEt, KOH | 2-Substituted-3-nitro-10-methylphenoxazine. researchgate.netacs.org |

| Sterically crowded 3H-phenoxazin-3-one | Arylamines (melted, 220–250 °C) | 2-(Arylamino)-3H-phenoxazin-3-ones. nih.govresearchgate.net |

| 5-Hydroxy/5-acetoxy derivatives of 3H-phenoxazin-3-one | Arylamines (refluxing acidified ethanol) | 2-Monosubstituted derivatives of 3H-phenoxazin-3-ones. nih.gov |

Synthetic Routes to Substituted Phenoxazinone Analogues

A variety of synthetic routes have been developed to access a diverse array of substituted phenoxazinone analogues, expanding the chemical space and potential applications of this important class of compounds.

One notable example is the synthesis of texazone, or 2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid, a metabolite produced by an actinomycete strain. nih.gov Its structure was confirmed through a chemical synthesis involving the oxidative dimerization of ethyl 3-amino-4-hydroxybenzoate with 2-(N-methylamino)phenol, followed by hydrolysis of the resulting ester. nih.gov

The synthesis of 2- and 3-substituted-3-phenylpropyl analogues of piperazine (B1678402) derivatives has been explored, demonstrating the versatility of introducing various functional groups such as amino, fluoro, hydroxyl, methoxyl, methyl, methylene (B1212753), and oxo substituents. nih.gov While not directly phenoxazinones, the synthetic strategies for introducing substituents at specific positions are relevant to the broader field of heterocyclic chemistry.

Furthermore, the condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines provides a convenient method for the synthesis of a series of 2-(arylamino)-3H-phenoxazin-3-ones. nih.gov These compounds have been characterized by various spectroscopic and electrochemical methods. nih.gov

The development of synthetic routes to various phenoxazine (B87303) derivatives, which can serve as precursors to phenoxazinones, has also been a focus of research. researchgate.net These routes often involve the condensation of o-aminophenols with various reagents to construct the core heterocyclic system. researchgate.net

Rigorous Spectroscopic and Structural Characterization of 2 Methylamino 3h Phenoxazin 3 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For phenoxazinone systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive understanding of the atomic connectivity and chemical environment.

Elucidation of Molecular Structure through Proton and Carbon-13 NMR

The 1D ¹H and ¹³C NMR spectra offer primary insights into the structure of phenoxazinone derivatives. While specific data for 2-(Methylamino)-3H-phenoxazin-3-one is not extensively published, analysis of the closely related parent compound, 2-amino-3H-phenoxazin-3-one, provides a strong basis for structural assignment. researchgate.netrsc.org The introduction of a methyl group on the amino nitrogen in this compound is expected to induce predictable shifts in the NMR signals.

In the ¹H NMR spectrum, the protons of the phenoxazinone core would exhibit characteristic chemical shifts. The methyl group attached to the nitrogen would introduce a new singlet, typically in the range of 2.8-3.0 ppm. The proton on the nitrogen would likely appear as a quartet if coupled to the methyl protons, or as a broad singlet, depending on exchange rates and solvent conditions.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is typically observed in the downfield region, around 180 ppm. The carbons of the aromatic rings and the C=N bond appear in the range of 100-150 ppm. The additional methyl carbon in this compound would be expected to have a chemical shift in the range of 25-35 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.9 (s) | ~30 |

| N-H | Variable (broad s or q) | - |

| Aromatic-H | 7.0 - 8.0 (m) | - |

| Aromatic-C | - | 110 - 150 |

| C=O | - | ~181 |

| C-N | - | ~148 |

| C-O | - | ~149 |

Note: These are predicted values based on the data for 2-amino-3H-phenoxazin-3-one and general substituent effects. 's' denotes a singlet, 'q' a quartet, and 'm' a multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in Complex Structural Assignments

To overcome the limitations of 1D NMR, especially in complex molecules with overlapping signals, 2D NMR techniques are employed. sdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com In this compound, COSY would reveal the connectivity of the protons within the aromatic rings. For instance, it would show correlations between H-6 and H-7, and between H-8 and H-9.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For the title compound, it would definitively link the methyl protons to the methyl carbon and each aromatic proton to its corresponding carbon atom.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | Aromatic protons | - | Connectivity within the aromatic rings |

| HSQC | Methyl protons | Methyl carbon | Direct C-H bond confirmation |

| Aromatic protons | Aromatic carbons | Assignment of protonated carbons | |

| HMBC | Methyl protons | C-2 | Confirmation of N-methylation site |

| Aromatic protons | Quaternary carbons | Confirmation of the phenoxazinone core structure |

Analysis of Substituent Effects on Carbon-13 NMR Chemical Shifts within Phenoxazinone Systems

The chemical shifts of the carbon atoms in the phenoxazinone ring are sensitive to the nature and position of substituents. mdpi.comias.ac.inolemiss.edu The introduction of a methyl group to the amino function at the C-2 position results in a change from a primary to a secondary amine. This change in the electronic nature of the substituent influences the electron density distribution throughout the aromatic system, which is reflected in the ¹³C NMR chemical shifts.

Generally, N-alkylation can have both inductive and resonance effects. mdpi.com The electron-donating character of the methyl group can lead to changes in the chemical shifts of the carbons in the vicinity of the substitution and even at more distant positions in the conjugated system. A detailed analysis of these substituent-induced chemical shifts (SCS) can provide valuable information about the electronic structure of the molecule. While a specific study on this effect in this compound is not available, studies on other substituted aromatic systems have shown that such effects can be systematically analyzed. ias.ac.inolemiss.edu

Mass Spectrometry for Molecular Identification and Reaction Intermediate Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-resolution mass spectrometry (HR-MS) is crucial for determining the precise molecular formula of a compound. By measuring the mass with high accuracy (typically to four or five decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₀N₂O₂), HR-MS would provide an exact mass measurement that confirms its elemental formula, thereby providing strong evidence for its identity.

Application in Reaction Mechanism Elucidation via Intermediate Detection

Mass spectrometry is also a valuable tool for studying reaction mechanisms by detecting short-lived intermediates. nih.gov The synthesis of phenoxazinones often proceeds through a series of oxidation and condensation steps. By analyzing the reaction mixture at different time points using techniques like electrospray ionization mass spectrometry (ESI-MS), it is possible to identify key intermediates, providing insights into the reaction pathway. For instance, in the synthesis of related phenoxazinone structures, intermediates such as quinone imines have been proposed and, in some cases, detected. nih.gov The use of real-time mass spectrometric techniques could potentially allow for the observation of transient species in the formation of this compound, thus elucidating the intricate steps of its synthesis.

Advanced X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as a definitive method for elucidating the precise arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into the molecular architecture of phenoxazinone derivatives, revealing key structural details at the atomic level.

The synthesis and structural characterization of various 2-(arylamino)-3H-phenoxazin-3-one derivatives have been successfully achieved, with single-crystal X-ray crystallography serving as a key analytical tool. beilstein-journals.orgnih.gov For instance, the molecular structure of compounds like 6,8-di-tert-butyl-2-(o-nitrophenylamino)-3H-phenoxazin-3-one has been determined, providing precise data on bond lengths and angles. beilstein-journals.org

The crystal structures of these derivatives often reveal a monoclinic crystal system. nih.gov For example, 2-cyanoguanidinophenytoin, a related heterocyclic compound, crystallizes in a monoclinic system with a P21/c space group. nih.gov Similarly, methyl-3-aminothiophene-2-carboxylate, another key intermediate in organic synthesis, also crystallizes in the monoclinic P21/c space group. mdpi.com The determination of the crystal structure confirms the molecular geometry and the connectivity of the atoms within the molecule. nih.govnih.gov

Detailed crystallographic parameters, including unit cell dimensions and space group, are meticulously recorded. For example, the crystal structure of a specific derivative might be characterized by a monoclinic system with a space group of C2/c and eight molecules per unit cell. nih.gov This level of detail is essential for understanding the solid-state packing of these molecules.

X-ray crystallography not only provides the molecular structure but also illuminates the intricate network of intermolecular interactions that govern the crystal packing. nih.govnih.gov These interactions, which include hydrogen bonds and van der Waals forces, are fundamental to the stability and properties of the crystalline material. ulb.ac.bemdpi.comrsc.org

The analysis of the crystal packing reveals how molecules arrange themselves in the solid state. This can range from classic herringbone patterns, typical for rod-like conjugated molecules, to more complex arrangements dictated by specific intermolecular forces. ulb.ac.be Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions, providing a detailed picture of how molecules "stick together" in the crystal. mdpi.com Understanding these interactions is crucial as they can influence the material's physical properties. mdpi.com

Electronic Absorption and Emission Spectroscopy (Photophysical Characterization)

Electronic absorption and emission spectroscopy are powerful techniques used to investigate the photophysical properties of molecules. These methods provide valuable information about how phenoxazinone derivatives interact with light, which is essential for their potential use in applications such as fluorescent probes and organic electronics. nih.gov

Phenoxazinone derivatives typically exhibit strong absorption of light in the visible region of the electromagnetic spectrum. beilstein-journals.org The UV-Visible absorption spectra of these compounds are characterized by distinct absorption bands, with the position and intensity of these bands being influenced by the molecular structure and the solvent environment. shimadzu.com

For instance, a series of 2-(arylamino)-3H-phenoxazin-3-ones demonstrated intense light absorption in the spectral range of 400–550 nm, with absorption maxima (λmax) observed between 439–459 nm. beilstein-journals.org The molar extinction coefficients (ε) for these compounds were found to be in the range of 20,600–37,100 M⁻¹cm⁻¹, indicating strong light-absorbing capabilities. beilstein-journals.org The presence of different substituents on the phenoxazinone core can lead to shifts in the absorption maxima. shimadzu.com

The following table provides an example of the UV-Visible absorption data for a series of synthesized copper(II) complexes with phenoxazinone-like ligands in DMSO:

| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Complex 1 | 470, 363, 346, 290 | 22118.72, 25982.37, 33120.52, 24763.00 |

| Complex 2 | 470, 362, 344, 328, 290 | 16419.16, 17460.43, 23790.23, 22214.63, 17871.45 |

| Complex 3 | 471, 362, 345, 330 | 16898.69, 18693.50, 25502.84, 25160.32 |

Data adapted from a study on copper(II) complexes. rsc.org

Many phenoxazinone derivatives exhibit fluorescence, emitting light after being excited by absorption of UV or visible light. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its maximum emission wavelength (λem), fluorescence quantum yield (ΦF), and Stokes shift. nih.gov

The fluorescence quantum yield represents the efficiency of the fluorescence process, while the Stokes shift is the difference in energy between the position of the absorption maximum and the emission maximum. researchgate.netmdpi.com Large Stokes shifts are often desirable for applications in fluorescence imaging as they allow for better separation of the excitation and emission signals. mdpi.com

The fluorescence properties of phenoxazinone derivatives can be tuned by modifying their chemical structure. For example, the introduction of different functional groups can lead to changes in the emission wavelength and quantum yield. researchgate.net A study on 2-aminophenothiazine, a related compound, reported a broad fluorescence emission spectrum with a maximum at 450 nm and a low fluorescence quantum yield of less than 0.01. nih.gov

The table below shows hypothetical fluorescence data for two phenoxazinone derivatives in different solvents to illustrate these concepts:

| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |

| Derivative A | Ethanol (B145695) | 450 | 520 | 0.15 | 70 |

| Derivative B | Cyclohexane | 445 | 505 | 0.25 | 60 |

The photophysical properties of phenoxazinone derivatives are often sensitive to their local environment, including solvent polarity and pH. nih.govnih.govresearchgate.net This sensitivity, known as solvatochromism, can be exploited for sensing applications.

A change in solvent polarity can induce a shift in the absorption and emission spectra, a phenomenon known as a solvatochromic shift. mdpi.com Generally, an increase in solvent polarity leads to a red shift (bathochromic shift) in the emission spectrum of polar fluorophores due to the stabilization of the excited state. mdpi.comnih.gov This effect has been observed for various fluorescent dyes, where the emission maxima shift to longer wavelengths in more polar solvents. mdpi.com

The pH of the solution can also significantly influence the fluorescence properties of phenoxazinones, particularly those with acidic or basic functional groups. Protonation or deprotonation of these groups can alter the electronic structure of the molecule, leading to changes in the fluorescence intensity and wavelength. This pH-dependent fluorescence makes these compounds promising candidates for the development of fluorescent pH sensors.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Bonding Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation causes the bonds within a molecule to vibrate at specific frequencies, which are characteristic of the bond type and its chemical environment. These vibrational frequencies provide a molecular fingerprint, allowing for the confirmation of a compound's identity and the analysis of its bonding structure.

The IR spectrum of a phenoxazinone derivative is characterized by several key absorption bands that correspond to its core functional groups. For 2-amino-3H-phenoxazin-3-one (APX), a compound structurally similar to the title compound, the IR spectrum has been reported and provides a basis for understanding the vibrational characteristics of this family. rsc.org The most prominent features in the IR spectra of 2-substituted-3H-phenoxazin-3-ones are the stretching vibrations of the carbonyl group (C=O), the imine group (C=N), the ether linkage (C-O-C), and the amino group (N-H).

Key vibrational frequencies for various phenoxazinone derivatives are presented below. These data illustrate the typical ranges for the principal functional groups and how they are influenced by substitution on the phenoxazine (B87303) core. For instance, the stretching frequency of the carbonyl group (ν C=O) typically appears in the range of 1640-1660 cm⁻¹, while the imine (ν C=N) stretch is observed around 1600-1620 cm⁻¹. journalijar.com The asymmetric and symmetric stretches of the C-O-C ether linkage are found near 1200 cm⁻¹ and 1030 cm⁻¹, respectively. journalijar.com For primary and secondary amines, the N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region, which are often broad due to hydrogen bonding.

| Compound | ν (C=O) cm⁻¹ | ν (C=N) cm⁻¹ | ν (C-O-C) cm⁻¹ | Reference |

|---|---|---|---|---|

| 2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-one | 1651 | 1618 | 1195 | journalijar.com |

| 2-Bromo-8-chloro-1,4-dimethoxy-3H-phenoxazin-3-one | 1653 | 1620 | 1198 | journalijar.com |

| 2-Bromo-1,4-dimethoxy-8-methyl-3H-phenoxazin-3-one | 1643 | 1608 | 1192 | journalijar.com |

| 2-amino-3H-phenoxazin-3-one (APX) | IR spectrum recorded, specific values in source. | rsc.org |

Electrochemical Characterization: Cyclic Voltammetry and Redox Potentials of Phenoxazinone Systems

Cyclic voltammetry (CV) is an essential electrochemical technique for investigating the redox properties of chemical compounds. It provides information about the potentials at which oxidation and reduction events occur and can reveal the stability and reversibility of the electrochemically generated species. Phenoxazine and its derivatives are known to be electrochemically active, readily forming radical cations and dications. ias.ac.innsf.gov This redox activity is central to their function in various biological and materials science applications. nsf.govacs.org

The electrochemical behavior of 2-(arylamino)-3H-phenoxazin-3-ones has been studied using cyclic voltammetry. nih.gov These compounds typically exhibit two reduction waves and one oxidation wave. The first reduction (RED1) and second reduction (RED2) processes occur at half-wave potentials (E₁/₂RED) ranging from approximately -1.36 V to -1.69 V and -1.85 V to -2.12 V, respectively. nih.gov The oxidation process for most of these derivatives is irreversible, with oxidation potentials (E₁/₂OX) appearing between 0.81 V and 1.07 V. nih.gov However, the presence of an electron-donating group, such as an amino group on the N-phenyl substituent, can significantly lower the oxidation potential to around 0.25 V. nih.gov

The redox potentials are highly dependent on the nature and position of substituents on the phenoxazinone core. For comparison, N-substituted phenoxazines without the 3-one carbonyl group show quasi-reversible oxidation processes with formal redox potentials in the range of 0.39 to 0.45 V versus a Saturated Calomel Electrode (SCE). researchgate.net A 10-substituted phenoxazine derivative, 10-[3'-N-benzylaminopropyl]-phenoxazine, exhibits two reversible anodic waves with redox potentials of 617 mV and 900 mV vs SCE, corresponding to the formation of the radical cation and dication, respectively. ias.ac.in

| Compound Class/Derivative | Redox Process | Potential (V vs. ref) | Reference Electrode | Reference |

|---|---|---|---|---|

| 2-(Arylamino)-3H-phenoxazin-3-ones | Reduction 1 (E₁/₂RED1) | -1.36 to -1.69 | Not specified | nih.gov |

| 2-(Arylamino)-3H-phenoxazin-3-ones | Reduction 2 (E₁/₂RED2) | -1.85 to -2.12 | Not specified | nih.gov |

| 2-(Arylamino)-3H-phenoxazin-3-ones | Oxidation (E₁/₂OX) | 0.81 to 1.07 | Not specified | nih.gov |

| N-Substituted Phenoxazines | Formal Redox Potential | 0.39 to 0.45 | SCE | researchgate.net |

| 10-[3'-N-benzylaminopropyl]-phenoxazine | Redox 1 (E₁/₂) | 0.617 | SCE | ias.ac.in |

| 10-[3'-N-benzylaminopropyl]-phenoxazine | Redox 2 (E₁/₂) | 0.900 | SCE | ias.ac.in |

Mechanistic Insights into Molecular Interactions of 2 Methylamino 3h Phenoxazin 3 One

Elucidation of Enzyme-Mimetic Catalytic Pathways

The catalytic formation of phenoxazinone structures is a key process in the biosynthesis of various natural products. The study of 2-(methylamino)-3H-phenoxazin-3-one and related compounds provides a window into mimicking the activity of enzymes like phenoxazinone synthase.

Role of Transition Metal Complexes in Phenoxazinone Synthase Mimicry

Transition metal complexes, particularly those involving copper, have been extensively investigated for their ability to mimic the catalytic activity of phenoxazinone synthase. researchgate.net This enzyme, which contains a polynuclear copper active center, catalyzes the oxidative coupling of o-aminophenols to form the phenoxazinone chromophore. mdpi.com Artificial catalytic systems based on mono- and polynuclear copper complexes have demonstrated efficiency in this transformation. mdpi.comrsc.org

For instance, copper(II) complexes with ligands such as 2-benzylaminoethanol have been shown to catalyze the aerobic oxidation of o-aminophenol to the corresponding phenoxazinone. rsc.org The geometry of the copper center, which can range from distorted square-pyramidal to octahedral, plays a crucial role in the catalytic efficiency. mdpi.comresearchgate.net Studies have shown that the reaction rates can be dependent on the catalyst concentration, suggesting that higher nuclearity species, such as tetranuclear copper clusters, may possess significantly higher activity. rsc.org The use of symmetrical azine ligands in combination with metal salts has also been explored, highlighting the influence of ligand structure and solvent on catalytic performance.

| Complex Type | Metal Ion | Key Ligand Features | Observed Activity | Reference |

| Mononuclear | Copper(II) | 2-benzylaminoethanol | Catalyzes aerobic oxidation of o-aminophenol | rsc.org |

| Tetranuclear | Copper(II) | 2-benzylaminoethanol, {Cu4(μ3-O)4} core | Higher catalytic activity than mononuclear species | rsc.org |

| Mononuclear | Copper(II) | Benzimidazole functionalized Schiff base | Phenoxazinone synthase-like activity | researchgate.net |

| Mixed-Ligand | Mn(II), Cu(II) | 2,6-di(1H-pyrazol-1-yl)pyridine (DPP) and a Schiff base | Mimicking activity assessed by Michaelis-Menten kinetics | researchgate.net |

Identification and Characterization of Reaction Intermediates (e.g., o-Quinone Monoimines)

The oxidative dimerization of o-aminophenols to phenoxazinones is understood to proceed through highly reactive intermediates, most notably o-quinone monoimines. researchgate.netrsc.org These transient species are generated through the oxidation of o-aminophenols. acs.org The formation of these intermediates has been supported by various analytical techniques, including electrospray mass spectrometry (ES-MS) and electron spin resonance (ESR) spectroscopy, which have detected superoxoferroxime(III) species and aminophenoxyl free radicals, respectively. researchgate.netrsc.org

The proposed mechanism often involves the initial formation of an aminophenoxyl radical, which then undergoes further oxidation and coupling reactions. researchgate.net The o-quinone imine intermediate can then be trapped by a second molecule of the aminophenol, leading to the formation of the phenoxazinone structure. researchgate.net The reaction pathway can be influenced by the specific catalyst and reaction conditions, with some systems showing the formation of a p-quinoneimine intermediate. researchgate.net

Kinetic Analyses of Catalytic Oxidative Dimerization to Phenoxazinones

Kinetic studies have been instrumental in elucidating the mechanisms of phenoxazinone formation. The reactions are often monitored spectrophotometrically by observing the growth of the characteristic absorption band of the phenoxazinone product. mdpi.comrsc.org These analyses have revealed that the reaction can be pseudo-first-order with respect to the catalyst. researchgate.net

In some systems, a primary deuterium (B1214612) kinetic isotope effect has been observed, supporting a mechanism where H-atom abstraction from the o-aminophenol is the rate-determining step. rsc.org Michaelis-Menten kinetics have also been applied to quantitatively assess the mimicking activity of the metal complexes. researchgate.net The kinetic data, combined with other experimental observations, support a mechanism involving the formation of a ternary catalyst-substrate-dioxygen intermediate, the decomposition of which leads to the formation of the o-benzoquinone monoimine intermediate. researchgate.net

Supramolecular Interactions with Biomolecules

The interaction of phenoxazinone derivatives with biomolecules is of significant interest due to their potential biological activities.

DNA Intercalation Mechanisms and Structural Basis of Phenoxazinone-DNA Complexes

Phenoxazinone derivatives are known to interact with DNA, primarily through intercalation, where the planar chromophore inserts between the base pairs of the DNA double helix. nih.gov This mode of binding has been studied using techniques such as NMR spectroscopy and molecular mechanics. nih.gov

The structural basis for these interactions has been investigated using model deoxytetranucleotides. These studies have revealed that the binding affinity of phenoxazone derivatives can be influenced by the nature of their side chains. nih.gov For example, the number of methylene (B1212753) groups in a dimethylaminoalkyl side chain can affect the degree of intercalation and the steric arrangement of the side chain in the minor groove of the DNA duplex. This, in turn, influences the distance between the positively charged groups on the side chain and the negatively charged phosphate (B84403) backbone of DNA, thereby affecting the binding affinity. nih.gov

| Technique | Observation | Implication | Reference |

| NMR Spectroscopy | Intermolecular NOE contacts between drug and DNA | Confirms intercalation and provides structural details of the complex | nih.gov |

| Molecular Mechanics | Calculation of spatial structures of intercalated complexes | Elucidates the role of side chains in binding affinity | nih.gov |

| Equilibrium Binding Studies | Determination of binding constants | Quantifies the strength of the phenoxazinone-DNA interaction | nih.gov |

Molecular Interactions with Protein Structures

The interaction of phenoxazinone-related compounds with proteins is a growing area of research, particularly in the context of drug development. While direct studies on the interaction of this compound with specific proteins are limited in the provided context, the broader class of compounds that inhibit protein-protein interactions (PPIs) provides a relevant framework. nih.gov For example, B-cell-lymphoma-2 (BCL2) homology-3 (BH3) mimetics, which are inhibitors of PPIs, function by binding to anti-apoptotic proteins in the BCL2 family. nih.gov This suggests that phenoxazinone structures could potentially interact with specific protein targets, modulating their function. The study of such interactions is crucial for understanding the biological activities of these compounds.

Photoreactivity and Photodegradation Mechanisms of Phenoxazinone Chromophores

The photostability of chromophores is a critical parameter for applications ranging from materials science to pharmaceuticals. Phenoxazinone-based structures, including this compound, are known for their unique electronic properties, but also for their susceptibility to degradation upon exposure to light. This section delves into the mechanistic details of their photoreactivity and subsequent degradation pathways, supported by recent research findings.

Recent investigations into the photostability of phenoxazine (B87303), the core heterocyclic system of the target compound, have revealed its significant susceptibility to photodegradation, particularly in halogenated solvents like chloroform (B151607). chemistryviews.orgnih.gov Upon irradiation with UV light, solutions of phenoxazine experience rapid discoloration, indicating the breakdown of the chromophore. chemistryviews.org This instability is a critical concern for applications such as organic light-emitting diodes (OLEDs), where the degradation of the material leads to a decrease in device lifetime. chemistryviews.org

The degradation process is understood to proceed via a radical mechanism. chemistryviews.org In halogenated solvents, the phenoxazine molecule, upon photoexcitation, likely participates in a reaction cascade that involves the solvent molecules themselves. This leads to the formation of defined oligomers of phenoxazine which incorporate carbon atoms from the solvent. chemistryviews.org

The substitution pattern on the phenoxazine ring plays a pivotal role in its photostability. Kinetic studies have demonstrated a dramatic difference in the quantum yield of photodegradation (φ) between various derivatives. nih.gov For instance, it was previously believed that substitution at the nitrogen atom of the phenoxazine core would enhance photostability. However, recent findings indicate that an N-phenyl-substituted derivative is, in fact, less stable than the unsubstituted parent molecule. chemistryviews.org Conversely, strategic trisubstitution on the phenoxazine ring system can increase the photostability by a factor of more than 1000 compared to N-substituted variants. nih.gov

The proposed mechanism for the light-induced radical reaction of phenoxazine and its N-phenyl derivative in chloroform is detailed in recent studies. researchgate.net These mechanisms highlight the intricate interplay between the photoexcited dye molecule and its environment.

To quantify and compare the photostability of different phenoxazine derivatives, the quantum yield of photodegradation is a key metric. The following table, based on data from recent literature, illustrates the impact of substitution on this parameter.

| Compound Name | Structure | Quantum Yield of Photodegradation (φ) |

| 10H-Phenoxazine | Data not available in this context | |

| 10-Phenyl-10H-phenoxazine | Data not available in this context | |

| Me2Pox | Data not available in this context | |

| Me2PhPox | Data not available in this context |

Table based on findings in recent research on phenoxazine derivatives. The quantum yields highlight the significant influence of molecular structure on photostability. researchgate.net

Further insights into photoreactive processes can be gained using advanced spectroscopic techniques. Femtosecond transient absorption (fs-TA) spectroscopy, for example, allows for the observation of ultrafast charge dynamics. nih.gov In studies of engineered phenoxazinone derivatives for photocatalysis, fs-TA has revealed efficient electron injection from the photoexcited phenoxazinone to a semiconductor's conduction band, which is a key step in their function as photosensitizers. nih.gov This technique helps in understanding the initial steps of photoexcitation that can lead to either a desired photochemical reaction or an unwanted degradation pathway.

The broader field of dye degradation provides context for the potential pathways of phenoxazinone breakdown. In many cases, the photodegradation of organic dyes is mediated by reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). jocpr.com The formation of these species often occurs through energy transfer from the triplet excited state of the dye to molecular oxygen or through subsequent electron transfer reactions. jocpr.commdpi.com While specific studies on the role of ROS in the photodegradation of this compound are not prevalent, it remains a plausible contributing mechanism.

Structure Activity Relationship Studies and Molecular Design Principles for 2 Methylamino 3h Phenoxazin 3 One Derivatives

Impact of Substituent Position and Electronic Nature on Phenoxazinone Molecular Properties

The molecular properties of the phenoxazinone core are highly sensitive to the position and electronic characteristics of its substituents. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically alter the electronic distribution, geometry, and reactivity of the entire molecule.

Research on related heterocyclic systems like phenols and phenoxazines provides foundational principles applicable to phenoxazinone derivatives. acs.org Substituents can influence physical properties such as C-O and O-H bond lengths and C-O-H bond angles. For instance, EWGs, particularly when located para to a key functional group, tend to decrease the C-O bond length by favoring quinoid-type resonance structures. This effect is less pronounced for substituents in the meta position due to the absence of direct resonance.

In phenoxazine (B87303) derivatives, which are structurally related to the reduced form of phenoxazinones, substitution with EDGs like methoxy (B1213986) groups (-OCH₃) makes the compound easier to oxidize. nih.gov Conversely, core modification with EWGs such as trifluoromethyl (-CF₃) or cyano (-CN) groups renders the molecule more difficult to oxidize. nih.gov This is because EWGs shift electron density away from the heterocyclic core, while EDGs donate electron density, stabilizing the oxidized state. nih.gov Similarly, in anthraquinone (B42736) derivatives substituted with phenoxazine, the type of donor substituent and its position (1- vs. 2-substituted) strongly influence the oxidation potentials, whereas the reduction processes are less affected. nih.gov Functional modifications can also lead to different mechanisms of action; for example, compounds with EWGs on the phenoxazinone ring, especially those with an iminoquinone function, may induce oxidative stress. mdpi.com

The following table summarizes the general effects of substituents on the molecular properties of phenoxazinone-like scaffolds.

| Substituent Type | Position | General Effect on Phenoxazinone Core | Reference |

| Electron-Donating Group (EDG) | Para | Increases electron density, facilitates oxidation, destabilizes reduced form. | nih.gov |

| Electron-Withdrawing Group (EWG) | Para | Decreases electron density, hinders oxidation, stabilizes reduced form. | nih.govmdpi.com |

| Electron-Donating Group (EDG) | Meta | Weaker electronic influence compared to para position due to lack of direct resonance. | |

| Electron-Withdrawing Group (EWG) | Meta | Weaker electronic influence compared to para position. |

Rational Design of Phenoxazinone Analogues for Tuned Spectroscopic Characteristics

The rational design of phenoxazinone analogues allows for the precise tuning of their spectroscopic properties, particularly their absorption and emission wavelengths. This is crucial for developing specialized molecules like fluorescent probes for bio-imaging and sensors.

One successful strategy involves creating "turn-on" near-infrared (NIR) fluorescent probes. nih.gov For example, a probe based on the phenoxazine scaffold was designed to selectively detect copper (II) ions, emitting a strong fluorescent signal upon binding. nih.gov The design of such probes often leverages mechanisms like intramolecular charge transfer (ICT) or photo-induced energy transfer (PET). le.ac.uk

The emission wavelength of these compounds can be controlled in several ways. nih.gov

Substitution on the Core Ligand: Modifying the core phenoxazine or phenoxazinone structure with different substituents can perturb the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, adding chlorine atoms can induce a significant bathochromic (red) shift in emission. nih.gov

Modification of Ancillary Ligands: In metal complexes incorporating a phenoxazinone-type structure, the choice of ancillary (supporting) ligands can also influence the electronic properties. For example, a pyrazinoate ancillary ligand can stabilize the HOMO energy level, leading to a hypsochromic (blue) shift in emission. nih.gov

Computational modeling, particularly time-dependent density functional theory (TD-DFT), is a key tool in guiding the design of these molecules. nih.gov By predicting how structural changes will affect the molecule's ability to absorb visible light and its excited-state properties, researchers can rationally design phenoxazine derivatives with optimized spectroscopic characteristics for applications like organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov

The table below illustrates how different structural modifications can be used to tune the spectroscopic properties of phenoxazinone-based systems.

| Design Strategy | Effect | Desired Outcome | Reference |

| Addition of Cl atoms to core | Perturbs HOMO and LUMO levels | Bathochromic (red) shift of emission | nih.gov |

| Use of pyrazinoate ancillary ligand | Stabilizes HOMO energy | Hypsochromic (blue) shift of emission | nih.gov |

| N-aryl substituent with low-lying π* orbital | Enables Charge Transfer (CT) excited state | Enhanced performance in photoredox catalysis | nih.gov |

| Cleavage of ester/amide upon analyte binding | Triggers ICT or PET mechanism | "Turn-on" near-infrared fluorescence | nih.govle.ac.uk |

Influence of Structural Modifications on Intermolecular Interaction Profiles

Structural modifications to the 2-(methylamino)-3H-phenoxazin-3-one framework significantly influence its intermolecular interaction profile, which includes hydrogen bonding and π-π stacking. These non-covalent interactions are critical as they dictate the compound's crystal packing, solubility, and ability to bind to biological targets.

Phenoxazine and its derivatives are known to engage in various intermolecular interactions. For example, certain functionalized phenoxazines form intramolecular N-H···O hydrogen bonds that create stable ring structures within the molecule. acs.org In the solid state, these molecules can be linked into chains by intermolecular C-H···O bonds. acs.org The introduction of bulky substituents on the organic ligands of metal complexes can prevent the formation of higher-dimensional supramolecular assemblies, leading to simpler one-dimensional chains in the crystal structure. mdpi.com

The disruption of DNA functions by phenoxazine derivatives is often attributed to intercalation, a process stabilized by both hydrogen bonding and π-π stacking interactions with DNA base pairs. mdpi.com However, structural modifications can introduce alternative mechanisms. Reducing the quenching effect caused by π-π stacking alignment, for instance, can lead to strong emission in the solid state. researchgate.net This can be achieved by introducing structural distortions, while hydrogen bonding can limit molecular vibration and rotation, further enhancing solid-state luminescence. researchgate.net

Computational Chemistry Approaches in Structure-Property Correlation

Computational chemistry provides powerful tools for understanding and predicting the properties of phenoxazinone derivatives. By modeling these molecules at the atomic level, researchers can gain insights that are difficult or impossible to obtain through experimental methods alone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and nuclear structures of molecules. arxiv.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex systems like phenoxazinone derivatives. arxiv.org

DFT calculations are routinely used to determine the optimized molecular geometries, where the positions of the atoms are adjusted to find the minimum energy conformation. arxiv.orgscispace.com This is crucial because the geometry of a molecule is fundamentally linked to its properties. For example, DFT-optimized geometries have been used to confirm the square planar or octahedral coordination of metal complexes containing phenoxazinone-like ligands. researchgate.net Furthermore, these calculations can elucidate structural and electronic properties, such as bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) in Phenoxazinone Systems

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's electronic properties and chemical reactivity. nih.gov

A small HOMO-LUMO gap generally indicates a molecule that is more easily excited, more polarizable, and possesses higher chemical and biological activity. Conversely, a large HOMO-LUMO gap is associated with high stability and low reactivity. In phenoxazinone systems, FMO analysis helps to understand electronic transitions. scispace.com For instance, the analysis can reveal that the HOMO is located on the electron-rich donor part of the molecule (like the phenoxazine core) and the LUMO is on an electron-acceptor fragment, indicating a charge transfer upon excitation. rsc.org

The HOMO-LUMO gap is directly related to a compound's redox properties and can be correlated with experimental electrochemical data. chemrxiv.orgresearchgate.net The energy of the HOMO is related to the ionization potential and oxidation potential, while the LUMO energy is related to the electron affinity and reduction potential. chemrxiv.org This relationship allows for the computational prediction of how structural changes will affect a molecule's electrochemical behavior.

The table below shows quantum chemical descriptors for a series of ligand molecules (L1-L5) related to phenoxazinone synthesis, as determined by DFT calculations. These descriptors help in understanding their reactivity.

| Molecule | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) | Hardness (η) | Chemical Potential (μ) |

| L1 | -5.793 | -1.531 | 4.262 | 2.131 | -3.662 |

| L2 | -5.875 | -1.611 | 4.264 | 2.132 | -3.743 |

| L3 | -5.793 | -1.531 | 4.262 | 2.131 | -3.662 |

| L4 | -5.996 | -1.821 | 4.175 | 2.087 | -3.908 |

| L5 | -6.112 | -2.048 | 4.064 | 2.032 | -4.080 |

| Data derived from a study on azine ligands for phenoxazinone synthesis. |

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical properties or biological activity. nih.govesisresearch.org These predictive models are invaluable for designing new molecules with desired characteristics without the need to synthesize and test every possible variant.

In the context of phenoxazinone derivatives, SAR studies have been used to elucidate their ecological roles and to propose new herbicide models based on their structures. nih.gov For example, a study on benzoxazinones and their degradation products, including 2-aminophenoxazin-3-one, identified key structural features responsible for their phytotoxicity. nih.gov

Computational parameters derived from methods like DFT can serve as superior descriptors in QSAR/QSPR models compared to purely empirical constants like Hammett constants. Quantum chemical parameters such as partial atomic charges, HOMO energy, and proton-transfer energy have shown strong correlations with properties like the pKa of phenols, outperforming traditional models. The presence or type of functional groups, molecular size, and π-bond delocalization all influence these properties and can be incorporated into predictive models.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for Phenoxazinones

The development of efficient, environmentally benign, and economically viable synthetic methods for constructing the 2-aminophenoxazinone core is a primary focus of ongoing research. researchgate.net Traditional methods are giving way to innovative catalytic strategies that emphasize sustainability.

A significant trend is the use of transition metal complexes as catalysts for the oxidative coupling of substituted aminophenols. researchgate.net Researchers are exploring catalysts based on earth-abundant and low-toxicity metals like iron, copper, manganese, and cobalt to replace more hazardous or expensive options. nih.gov For instance, iron(III) complexes with tridentate ligands have proven effective in catalyzing the oxidation of o-aminophenol under ambient conditions. nih.gov Similarly, various copper(II) complexes have been shown to mimic the activity of phenoxazinone synthase, the natural enzyme responsible for this transformation. nih.govrsc.org Recent studies in 2024 highlight the development of nanocatalysts, such as a mesoporous SBA-15 surface modified with a Ni(II) complex, which offers high efficiency and reusability, aligning with the principles of green chemistry. researchgate.net The relentless pursuit of sustainable synthetic methodologies aims to improve reaction rates, lower energy consumption, and minimize waste generation.

These advanced catalytic systems are being developed to provide greater control over the reaction, a critical factor for synthesizing specific derivatives. The table below summarizes the performance of various recently developed catalytic systems.

| Catalyst Type | Specific Catalyst Example | Substrate | Turnover Frequency (kcat) or Rate | Reference |

| Iron Complex | Iron(III) complex with tridentate phenolate (B1203915) ligand (e.g., 37 ) | o-Aminophenol (OAP) | 17.03 h⁻¹ | nih.gov |

| Cobalt Complex | Cobalt complex with tetradentate Schiff base (e.g., 20 ) | o-Aminophenol (OAP) | 47.60 h⁻¹ | nih.gov |

| Copper Complex | Mononuclear Copper(II) Schiff base complex (e.g., 62 ) | o-Aminophenol (OAP) | 6.2 x 10⁶ h⁻¹ | nih.gov |

| Copper Complex | Mononuclear Copper(II) complex (1 ) | o-Aminophenol (OAP) | 4.0 x 10⁻⁷ M s⁻¹ | rsc.org |

| Nanocatalyst | Ni(II) complex on SBA-15 (SANI ) | o-Aminophenols | High efficiency and reusability | researchgate.net |

Future work will likely focus on developing catalytic systems that allow for the chemo- and regio-selective synthesis of asymmetrically substituted phenoxazinones, which are challenging to produce but offer significant potential for fine-tuning molecular properties. nih.gov

Integration of Advanced Characterization Techniques with Multi-Scale Computational Modeling

To move beyond trial-and-error discovery, researchers are increasingly combining advanced analytical methods with powerful computational tools to gain a fundamental understanding of phenoxazinone compounds and their synthesis. aiche.org This integrated approach allows for the rational design of catalysts and reaction conditions. mdpi.com

Advanced characterization techniques are crucial for elucidating the structures of catalysts and reaction intermediates. High-resolution X-ray diffraction has been used to determine the crystal structure of the enzyme phenoxazinone synthase, revealing unexpected structural features like a novel type 2 copper center that stabilizes its hexameric form. nih.gov Spectroscopic methods such as Electron Spin Resonance (ESR), Electrospray Ionization Mass Spectrometry (ESI-MS), and X-ray Absorption Spectroscopy (XAS) provide insights into the electronic structure, oxidation states, and coordination environment of metal centers in catalysts. rsc.orgmdpi.comnih.gov

These experimental techniques are powerfully complemented by computational chemistry, particularly Density Functional Theory (DFT). mdpi.com DFT calculations can predict molecular geometries, electronic properties, and reaction energy profiles. This synergy is critical for:

Validating Catalyst Structures: Computationally simulated spectra (e.g., XANES, EXAFS, IR) can be compared with experimental data to confirm the structure of the active catalytic site. mdpi.com

Elucidating Reaction Mechanisms: By modeling the interaction between the catalyst and substrates like o-aminophenol, researchers can map out the most favorable reaction pathways and identify transition states. mdpi.com This was demonstrated in the study of phenoxazinone synthase, where experiments with specifically substituted aminophenols blocked the reaction at different stages, allowing for the deduction of a multi-step mechanism involving quinone imine intermediates. nih.gov

Rational Catalyst Design: Computational models can predict how changes to a ligand or metal center will affect catalytic activity, guiding the synthesis of more efficient catalysts.

| Technique / Method | Application in Phenoxazinone Research | Insights Gained |

| Experimental | ||

| X-ray Diffraction | Determining the 3D structure of phenoxazinone synthase. nih.gov | Revealed a unique hexameric ring structure and a novel copper binding site. nih.gov |

| ESI-Mass Spectrometry | Identifying catalytic species in solution during the oxidation of o-aminophenol. rsc.org | Showed equilibria between different nuclearity copper species, with tetranuclear species having higher activity. rsc.org |

| Electron Spin Resonance | Probing the electronic environment of copper centers in enzymes. nih.gov | Characterized the different types of copper atoms within phenoxazinone synthase. nih.gov |

| Computational | ||

| Density Functional Theory (DFT) | Calculating chemical reactivity descriptors for catalytic ligands. | Correlated electronic properties (dipole moment, electron-donating ability) with catalytic efficacy. |

| Spectroscopic Simulation | Validating proposed structures of catalyst active sites. mdpi.com | Provides a direct link between theoretical models and experimental XAS, XPS, and IR data. mdpi.com |

The integration of these methods provides a detailed, multi-scale picture of the catalytic process, from the electronic level to the bulk reaction kinetics, accelerating the development of optimized synthetic processes. aiche.org

Diversification of Research Applications beyond Current Scope through Molecular Engineering

While phenoxazinones are primarily known for their role as chromophores in antibiotics like actinomycin (B1170597) D, future research aims to unlock new functionalities through precise molecular engineering. nih.gov This involves the rational design and synthesis of novel phenoxazinone derivatives with tailored physical, chemical, and biological properties.

The core 2-aminophenoxazinone structure serves as a versatile scaffold. By strategically introducing different functional groups at various positions on the aromatic rings, researchers can modulate key properties such as:

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can tune the HOMO/LUMO energy levels, altering the compound's color, fluorescence, and redox potential. This could lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or chemical sensors.

Solubility and Bioavailability: Modifying the scaffold with polar or nonpolar side chains can control the compound's solubility in different media, a critical parameter for applications in materials science and pharmacology.

Binding Affinity and Selectivity: For biological applications, molecular engineering can be used to design derivatives that interact with new biological targets or exhibit enhanced selectivity for existing ones.

A parallel can be drawn from the successful engineering of plant metabolic pathways to produce "new-to-nature" compounds with enhanced antifungal properties. nih.gov By expanding the set of primary metabolites available to a biosynthetic pathway, novel molecules were created. nih.gov Similarly, by using synthetically modified aminophenol precursors in phenoxazinone synthesis, a diverse library of new derivatives can be generated. The mechanistic understanding of phenoxazinone synthase, where substrates with blocking groups were used to isolate intermediates, provides a blueprint for how substrate engineering can be used to control the synthetic outcome. nih.gov This strategic diversification could lead to the discovery of compounds with novel applications as biopesticides, specialized dyes, or probes for biomedical imaging.

Promotion of Interdisciplinary Research Collaborations for Comprehensive Understanding

The complexity of developing and applying novel compounds like 2-(Methylamino)-3H-phenoxazin-3-one necessitates a move away from siloed research towards integrated, interdisciplinary collaborations. researchgate.net A comprehensive understanding, from synthesis to application, requires the combined expertise of researchers from multiple fields.

Such collaborations are essential for tackling multifaceted research challenges and can be structured as follows:

Chemistry and Materials Science: Synthetic chemists can design and create novel phenoxazinone derivatives, while materials scientists can characterize their photophysical and electronic properties, exploring their potential in new materials and devices.

Biochemistry and Computational Biology: Biochemists can investigate the enzymatic synthesis of phenoxazinones, while computational biologists can model enzyme-substrate interactions to guide the engineering of both the enzyme and its substrates for novel compound production. nih.gov

Pharmacology and Medicine: For derivatives with biological potential, pharmacologists can assess their activity and mechanism of action, collaborating with medicinal chemists to optimize lead compounds.

Process Engineering and Green Chemistry: Chemical engineers can work with synthetic chemists to scale up promising synthetic routes, ensuring they are sustainable, efficient, and economically viable. aiche.org

Institutions are increasingly recognizing the value of fostering such environments, as they break down traditional departmental barriers and allow for more creative and sophisticated research to flourish. researchgate.net Bringing together early-career researchers with diverse perspectives is seen as particularly valuable for generating innovative solutions to complex problems. youtube.com By creating structured networks that connect, for example, a chemist synthesizing a new phenoxazinone derivative with a materials scientist who can test its conductive properties and a computational chemist who can explain those properties, the pace of discovery and innovation can be significantly accelerated.

Q & A

Q. Methodological Resolution

- Use isotopic labeling (e.g., ¹³C-tracers) to track intermediate flux .

- Combine HPLC-MS with 2D-NMR to differentiate regioisomers (e.g., 2-acetylamino vs. 2-(N-hydroxy)acetylamino derivatives) .

What advanced analytical techniques are essential for characterizing this compound and its derivatives?

Q. Basic Research Focus

Q. Advanced Research Note

- HRMS-Orbitrap : Confirms exact mass (<3 ppm error) for nitro-derivatives, which are common in fungal biotransformation byproducts .

- X-ray crystallography : Validates tautomeric forms (e.g., keto-enol equilibria) that influence reactivity in downstream applications .

How can researchers optimize the stability of this compound during storage and experimental use?

Q. Basic Research Focus

- Storage : Aryl phenoxazinones degrade under UV light; store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation .

- Solvent selection : Use aprotic solvents (e.g., acetonitrile) over protic ones (e.g., methanol) to reduce hydrolysis .

Q. Advanced Research Note

- Accelerated stability studies : Conduct LC-MS stability screens at 40°C/75% RH to predict degradation pathways (e.g., demethylation or ring-opening).